Cas no 1042973-63-6 (Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate)

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate is a specialized organic compound featuring a dinitrophenyl group and a methylpropanoate ester functionality. Its structure makes it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The electron-withdrawing nitro groups enhance reactivity in nucleophilic aromatic substitution reactions, while the ester group offers versatility for further derivatization. This compound is typically used in research settings for the development of pharmaceuticals, agrochemicals, or dyes. Its stability under standard conditions and well-defined reactivity profile contribute to its utility in controlled synthetic applications. Proper handling is required due to the potential hazards associated with nitroaromatic compounds.
Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate structure
1042973-63-6 structure
Product Name:Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
CAS No:1042973-63-6
MF:C11H12N2O6
MW:268.222783088684
CID:4569422
PubChem ID:87544237
Update Time:2025-06-27

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
    • Benzeneacetic acid, α,α-dimethyl-2,4-dinitro-, methyl ester
    • 2-(2,4-Dinitro-phenyl)-2-methyl-propionic acid methyl ester
    • SCHEMBL3592382
    • 1042973-63-6
    • Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate
    • Inchi: 1S/C11H12N2O6/c1-11(2,10(14)19-3)8-5-4-7(12(15)16)6-9(8)13(17)18/h4-6H,1-3H3
    • InChI Key: SABQHLZAPIZMJR-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(C1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O)(C)C

Computed Properties

  • Exact Mass: 268.06953611g/mol
  • Monoisotopic Mass: 268.06953611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 118Ų

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Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate Related Literature

Additional information on Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate (CAS No. 1042973-63-6): A Comprehensive Overview

Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate, identified by its CAS number 1042973-63-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a unique structural arrangement of functional groups, has garnered attention due to its potential applications in various scientific domains. The presence of both 2,4-dinitrophenyl and methylpropanoate moieties makes it a versatile intermediate for synthesizing more complex molecules.

The chemical structure of Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate consists of a propanoate ester linked to a phenyl ring substituted with two nitro groups. This configuration imparts specific electronic and steric properties that are exploited in synthetic chemistry. The compound's reactivity is influenced by the electron-withdrawing nature of the nitro groups, which can participate in various chemical transformations such as nucleophilic aromatic substitution and condensation reactions.

In recent years, there has been growing interest in the development of novel compounds for pharmaceutical applications. Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate has been studied for its potential role in the synthesis of bioactive molecules. Its structural features make it a valuable building block for creating more complex pharmacophores. Researchers have explored its utility in developing intermediates for drugs targeting neurological disorders, inflammation, and infectious diseases.

The synthesis of Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the nitration of a suitable precursor to introduce the dinitrophenyl group. Subsequent esterification steps are then employed to attach the methylpropanoate moiety. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to ensure the purity and structural integrity of the final product.

One of the most compelling aspects of Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate is its potential in medicinal chemistry. The combination of electron-withdrawing nitro groups and an ester functionality provides multiple sites for further functionalization. This flexibility allows chemists to design derivatives with tailored biological activities. For instance, modifications at the phenyl ring or the ester group can lead to compounds with enhanced solubility or improved metabolic stability.

Recent studies have highlighted the compound's role in developing novel therapeutic agents. Researchers have investigated its interactions with biological targets such as enzymes and receptors. These studies have provided insights into how structural modifications can influence biological activity. The findings suggest that Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate could be a key intermediate in creating next-generation drugs.

The compound's properties also make it useful in material science applications beyond pharmaceuticals. Its ability to undergo selective chemical transformations allows it to be incorporated into polymers and other materials with specific functionalities. This has opened up possibilities for developing advanced materials with applications in electronics, coatings, and biodegradable plastics.

In conclusion, Methyl 2-(2,4-dinitrophenyl)-2-methylpropanoate (CAS No. 1042973-63-6) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structure and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development. As scientific understanding continues to evolve, the applications of this compound are likely to expand, offering new opportunities for innovation and discovery.

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